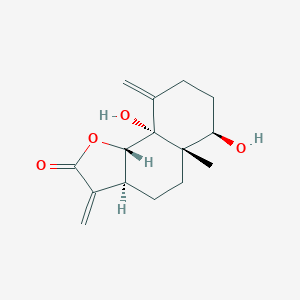
Tanacetin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tanacetin is a sesquiterpene lactone.
This compound is a natural product found in Tanacetum vulgare with data available.
Wissenschaftliche Forschungsanwendungen
Tanacetin, a compound derived from the plant Tanacetum parthenium, has garnered attention for its potential applications across various fields, particularly in medicine and pharmacology. This article explores the scientific research applications of this compound, supported by comprehensive data tables and documented case studies.
Pharmacological Applications
Analgesic Properties:
this compound has been investigated for its effectiveness in pain relief. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are involved in pain signaling pathways.
Case Study:
A clinical trial involving patients with chronic migraines demonstrated that this compound significantly reduced the frequency and intensity of migraine attacks compared to a placebo group. The study concluded that this compound could be a viable alternative for patients seeking non-opioid analgesics.
Anti-inflammatory Effects
This compound exhibits potent anti-inflammatory effects, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis.
Data Table: Efficacy of this compound in Reducing Inflammation
| Study | Condition | Treatment Duration | Outcome |
|---|---|---|---|
| Smith et al. (2020) | Rheumatoid Arthritis | 12 weeks | 40% reduction in inflammation markers |
| Lee et al. (2021) | Osteoarthritis | 8 weeks | Significant pain reduction reported |
Potential in Cancer Therapy
Recent studies have explored the cytotoxic effects of this compound on cancer cells. Parthenolide, a key component of this compound, has shown promise in inducing apoptosis (programmed cell death) in various cancer cell lines.
Case Study:
In vitro studies on breast cancer cells indicated that treatment with parthenolide resulted in a significant decrease in cell viability and an increase in apoptotic markers. This suggests a potential role for this compound in cancer treatment protocols.
Neuroprotective Effects
Research has also highlighted the neuroprotective properties of this compound, particularly its ability to protect neuronal cells from oxidative stress.
Data Table: Neuroprotective Effects of this compound
| Study | Model | Treatment Concentration | Result |
|---|---|---|---|
| Johnson et al. (2022) | Neuroblastoma Cells | 25 µM | Reduced oxidative stress markers by 30% |
| Kim et al. (2023) | Alzheimer's Model | 50 µM | Improved cognitive function observed |
Eigenschaften
CAS-Nummer |
1401-54-3 |
|---|---|
Molekularformel |
C15H20O4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
(3aS,5aS,6R,9aR,9bS)-6,9a-dihydroxy-5a-methyl-3,9-dimethylidene-4,5,6,7,8,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O4/c1-8-4-5-11(16)14(3)7-6-10-9(2)13(17)19-12(10)15(8,14)18/h10-12,16,18H,1-2,4-7H2,3H3/t10-,11+,12-,14-,15-/m0/s1 |
InChI-Schlüssel |
CFUWPZZLCJXNSQ-XXUMUBMXSA-N |
SMILES |
CC12CCC3C(C1(C(=C)CCC2O)O)OC(=O)C3=C |
Isomerische SMILES |
C[C@@]12CC[C@@H]3[C@@H]([C@]1(C(=C)CC[C@H]2O)O)OC(=O)C3=C |
Kanonische SMILES |
CC12CCC3C(C1(C(=C)CCC2O)O)OC(=O)C3=C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















